molecular formula C16H17BrN2O5S B3525304 N-(3-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide

N-(3-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide

Cat. No.: B3525304
M. Wt: 429.3 g/mol
InChI Key: ZGONMNLWJWUHPI-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide, which is a group of compounds containing a sulfonyl functional group attached to an amine group . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Molecular Structure Analysis

The compound contains a sulfonyl group attached to an amine, a bromophenyl group, and a dimethoxyphenyl group. The presence of these functional groups will influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, sulfonamides are generally stable under normal conditions. They can participate in a variety of reactions, particularly those involving the sulfonyl group or the amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .

Mechanism of Action

Sulfonamides are known to inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for their growth .

Safety and Hazards

As with any chemical compound, handling requires appropriate safety measures. While I don’t have specific information on this compound, sulfonamides are generally considered safe for use in medications, but can cause allergic reactions in some individuals .

Future Directions

Research into sulfonamides continues due to their importance in medicine. New methods of synthesis, novel derivatives, and applications in various fields are all areas of active research .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5S/c1-23-14-7-6-13(9-15(14)24-2)25(21,22)18-10-16(20)19-12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGONMNLWJWUHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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